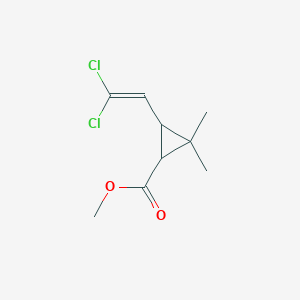
Permethrinic acid methyl ester
Cat. No. B108998
Key on ui cas rn:
61898-95-1
M. Wt: 223.09 g/mol
InChI Key: QJOOIMSFFIUFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04113968
Procedure details


0.4 Part of metallic sodium was dissolved in 30 parts of anhydrous methanol, and 2.7 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate prepared in the same manner as in Example 3 was added to the solution. The mixture was agitated for 2 hours under reflux of methanol. The liquid reaction mixture was cooled with ice water and neutralized with hydrogen chloride-saturated methanol. The precipitated solids were removed by filtration, and the filtrate was concentrated until the volume was reduced to 1/10. The concentrate was diluted with diethyl ether, washed with water and dried. Then, the solvent was removed by distillation, and the residue was subjected to distillation under reduced pressure to obtain 2.0 parts of methyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate having a boiling point of 68° - 70° C. under 0.2 mm Hg. The yield was 90 %. the cis : trans ratio of the product determined by gas chromatography was 22 : 78.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Na].Cl.[CH3:3][C:4]([CH3:17])([CH:11](Cl)[CH:12]=[C:13]([Cl:15])[Cl:14])[CH2:5][C:6]([O:8][CH2:9]C)=[O:7]>CO>[CH3:3][C:4]1([CH3:17])[CH:11]([CH:12]=[C:13]([Cl:15])[Cl:14])[CH:5]1[C:6]([O:8][CH3:9])=[O:7] |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)OCC)(C(C=C(Cl)Cl)Cl)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was agitated for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared in the same manner as in Example 3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquid reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated solids were removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated until the volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrate was diluted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the solvent was removed by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was subjected to distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
